molecular formula C29H41N3O5S2 B12717273 Hexadecanoic acid, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide CAS No. 123253-05-4

Hexadecanoic acid, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide

Cat. No.: B12717273
CAS No.: 123253-05-4
M. Wt: 575.8 g/mol
InChI Key: YWIXVCULZRFYEG-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide is a complex organic compound with a unique structure that combines elements of fatty acids, pyridine, and thieno-thiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanoic acid, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide typically involves multiple steps, starting with the preparation of the thieno-thiazine core. This core is then functionalized with the pyridinylamino group and esterified with hexadecanoic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the ester or thiazine groups.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme interactions.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: Its properties might be useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Hexadecanoic acid, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid derivatives: These compounds share the fatty acid component but lack the thieno-thiazine structure.

    Pyridinylamino compounds: These compounds have the pyridine and amino groups but differ in their overall structure.

    Thieno-thiazine derivatives: These compounds share the thieno-thiazine core but differ in their ester and fatty acid components.

Uniqueness

Hexadecanoic acid, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in other compounds

Properties

CAS No.

123253-05-4

Molecular Formula

C29H41N3O5S2

Molecular Weight

575.8 g/mol

IUPAC Name

[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)thieno[2,3-e]thiazin-4-yl] hexadecanoate

InChI

InChI=1S/C29H41N3O5S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25(33)37-27-26(29(34)31-24-18-16-17-21-30-24)32(2)39(35,36)23-20-22-38-28(23)27/h16-18,20-22H,3-15,19H2,1-2H3,(H,30,31,34)

InChI Key

YWIXVCULZRFYEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(N(S(=O)(=O)C2=C1SC=C2)C)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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